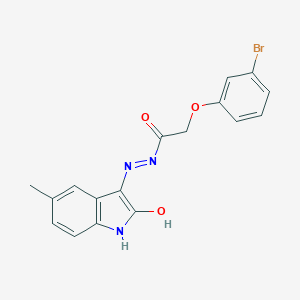![molecular formula C22H16Cl2N2O5 B390684 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate typically involves multiple steps:
Formation of the Dichlorophenoxy Acetyl Hydrazine: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-formylphenyl furan-2-yl prop-2-enoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets.
Medicine
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. The furan ring can participate in π-π interactions, stabilizing the compound within the target site.
類似化合物との比較
Similar Compounds
[2-(2,4-Dichlorophenoxy)acetic acid]: Shares the dichlorophenoxy group but lacks the hydrazinylidene and furan moieties.
[4-Formylphenyl furan-2-yl prop-2-enoate]: Contains the furan ring but lacks the dichlorophenoxy and hydrazinylidene groups.
Uniqueness
The uniqueness of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H16Cl2N2O5 |
|---|---|
分子量 |
459.3g/mol |
IUPAC名 |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H16Cl2N2O5/c23-16-5-9-20(19(24)12-16)30-14-21(27)26-25-13-15-3-6-18(7-4-15)31-22(28)10-8-17-2-1-11-29-17/h1-13H,14H2,(H,26,27)/b10-8+,25-13+ |
InChIキー |
ZTLCBGZNHONBPX-NMWXHYLDSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
異性体SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390604.png)
![methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate](/img/structure/B390608.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390612.png)

![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)



